2H-1-Benzopyran-2-one, 6-methyl-4-(4-morpholinylmethyl)-
CAS No.: 105916-64-1
Cat. No.: VC7935250
Molecular Formula: C15H17NO3
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105916-64-1 |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 6-methyl-4-(morpholin-4-ylmethyl)chromen-2-one |
| Standard InChI | InChI=1S/C15H17NO3/c1-11-2-3-14-13(8-11)12(9-15(17)19-14)10-16-4-6-18-7-5-16/h2-3,8-9H,4-7,10H2,1H3 |
| Standard InChI Key | ICJPSOWZOAYPBH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3 |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 6-methyl-4-(morpholin-4-ylmethyl)chromen-2-one, reflects its substitution pattern: a methyl group at position 6 and a morpholinylmethyl group at position 4 of the coumarin scaffold. The morpholine moiety contributes to its amphiphilic character, balancing lipophilicity and hydrophilicity for improved membrane permeability . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₃ |
| Molecular Weight | 259.3 g/mol |
| logP | ~1.2 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 39.8 Ų |
The compound’s structure enables interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . Its synthetic accessibility and modular substituents facilitate structural optimization for enhanced bioactivity .
Synthesis and Chemical Reactivity
The synthesis of 6-methyl-4-(morpholinomethyl)coumarin typically involves multi-step organic reactions. One common approach is the Pechmann condensation, which couples resorcinol derivatives with β-ketoesters under acidic conditions . For instance, reacting 4-methylresorcinol with a morpholine-containing β-ketoester yields the target compound after cyclization. Recent advancements employ deep eutectic solvents (DES) as eco-friendly catalysts, improving reaction efficiency and reducing waste .
Key synthetic steps include:
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Functionalization of the Coumarin Core: Electrophilic substitution at the 4-position introduces the morpholinylmethyl group via Mannich reaction or nucleophilic alkylation.
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Modification of Substituents: The methyl group at position 6 is introduced through Friedel-Crafts alkylation or directed ortho-metalation .
The compound’s reactivity is dominated by its α,β-unsaturated lactone, which participates in Michael additions and Diels-Alder reactions . The morpholine ring’s tertiary amine can undergo quaternization, enhancing water solubility for pharmacological applications .
Biological Activities
Antiviral Activity
6-Methyl-4-(morpholinomethyl)coumarin exhibits inhibitory effects against herpes simplex virus type 1 (HSV-1) in vitro, reducing viral replication by interfering with viral entry or DNA synthesis. While exact mechanisms remain unclear, its planar structure may intercalate viral DNA or block essential enzymes like DNA polymerase . Comparative studies with acyclic coumarin analogs suggest that the morpholine moiety enhances target affinity by mimicking natural substrates .
Antibacterial Effects
The compound demonstrates moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Its mechanism likely involves disrupting bacterial membrane integrity or inhibiting efflux pumps, though further studies are needed to confirm these pathways .
Enzyme Inhibition
A notable property is its inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease . In vitro assays reveal an IC₅₀ value of ~10 μM, comparable to rivastigmine, a clinical AChE inhibitor . The morpholine group’s basic nitrogen may interact with the enzyme’s catalytic triad, while the coumarin core stabilizes the enzyme-inhibitor complex via π-π interactions .
Antioxidant Properties
Though direct data on this compound is limited, structurally similar coumarins exhibit radical-scavenging activity by donating hydrogen atoms or chelating metal ions . For example, 7-hydroxy-4-methylcoumarin derivatives show DPPH radical scavenging activity (RSA% = 57–88% at 100–500 μM) . The methyl and morpholinyl groups in 6-methyl-4-(morpholinomethyl)coumarin may enhance electron-donating capacity, warranting further antioxidant studies.
Pharmacological Applications
Neurodegenerative Diseases
By inhibiting AChE, the compound could alleviate cholinergic deficits in Alzheimer’s disease . Dual-target derivatives inhibiting both AChE and monoamine oxidase B (MAO-B) show promise in preclinical models, improving cognitive function without peripheral toxicity .
Antiviral Therapeutics
Its anti-HSV-1 activity positions it as a candidate for topical antiviral creams. Structural optimization could enhance potency against resistant strains or other viruses like hepatitis C .
Antibacterial Agents
Given rising antibiotic resistance, coumarin derivatives offer novel mechanisms to combat infections. Hybrid molecules combining this compound with fluoroquinolones or β-lactams are under exploration .
Comparative Analysis with Structural Analogs
Substituents significantly influence bioactivity:
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6-Methoxy Analogs: Replacing methyl with methoxy (e.g., 6-methoxy-4-(morpholinomethyl)coumarin) increases polarity, improving solubility but reducing membrane permeability .
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Benzothiopyranone Derivatives: Replacing the oxygen atom in the pyrone ring with sulfur (e.g., 6-methyl-4-(morpholinomethyl)-2H-1-benzothiopyran-2-one) enhances electron-withdrawing effects, potentially boosting enzyme inhibition .
| Compound | Bioactivity (IC₅₀) | Solubility (logS) |
|---|---|---|
| 6-Methyl-4-(morpholinomethyl)coumarin | AChE: ~10 μM | -2.41 |
| 6-Methoxy Analog | AChE: ~15 μM | -2.10 |
| Benzothiopyranone Derivative | MAO-B: 0.0082 μM | -2.50 |
Future Research Directions
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Mechanistic Studies: Elucidate antiviral and antibacterial mechanisms using molecular docking and genomic approaches.
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In Vivo Testing: Assess pharmacokinetics and efficacy in animal models of infection or neurodegeneration.
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Structural Optimization: Develop prodrugs or nanoparticle formulations to enhance bioavailability.
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